molecular formula C12H10N2 B022240 3-Methyl-9H-pyrido[2,3-b]indole CAS No. 76162-60-2

3-Methyl-9H-pyrido[2,3-b]indole

Cat. No. B022240
CAS RN: 76162-60-2
M. Wt: 182.22 g/mol
InChI Key: KZCHBHJWVHWOCE-UHFFFAOYSA-N
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Description

“3-Methyl-9H-pyrido[2,3-b]indole” is a derivative of the indole nucleus, which is an important element of many natural and synthetic molecules with significant biological activity . The indole nucleus is a key pharmacophore present in a large number of natural tricyclic alkaloids .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-9H-pyrido[2,3-b]indole derivatives was carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst . A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline in good yields is also described .


Molecular Structure Analysis

The molecular structure of “3-Methyl-9H-pyrido[2,3-b]indole” can be found in various databases such as PubChem and NIST Chemistry WebBook .


Chemical Reactions Analysis

“3-Methyl-9H-pyrido[2,3-b]indole” can undergo various chemical reactions. For instance, it can be activated to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-9H-pyrido[2,3-b]indole” can be found in various databases such as PubChem .

Scientific Research Applications

  • Mutagenicity and Carcinogenicity:

    • MeAalphaC and its derivatives have been identified as effective inhibitors of sister chromatid exchanges in human cells, suggesting mutagenic activity (Tada, Saeki, & Oikawa, 1983) (Tada, Saeki, & Oikawa, 1983).
    • It shows mutagenic activity against Salmonella typhimurium, indicating potential carcinogenicity in animals (Matsumoto, Yoshida, Tomita, & Matsushita, 1979) (Matsumoto, Yoshida, Tomita, & Matsushita, 1979).
    • Its metabolite, N-OH-MeAalphaC, also shows strong mutagenicity in bacterial strains expressing human enzymes (Glatt, Pabel, Meinl, Frederiksen, Frandsen, & Muckel, 2003) (Glatt et al., 2003).
  • Corrosion Inhibition:

    • Derivatives of 9H-pyrido[3,4-b]indole, such as norharmane and harmane, are effective in inhibiting C38 steel corrosion in hydrochloric solution (Lebrini, Robert, & Roos, 2013) (Lebrini, Robert, & Roos, 2013).
  • Medical Research and Potential Therapeutics:

    • Certain derivatives of 9H-pyrido[3,4-b]indole show promising antidiabetic activity in animal models (Choudhary, Kohli, Kumar, & Joshi, 2011) (Choudhary, Kohli, Kumar, & Joshi, 2011).
    • Other derivatives exhibit antifilarial activity against specific parasites, indicating potential in antifilarial chemotherapy (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999) (Srivastava et al., 1999).
  • Analytical Chemistry:

    • β-Carboline alkaloids, related to 3-Methyl-9H-pyrido[2,3-b]indole, serve as matrices for mass spectrometry in the analysis of proteins and oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997) (Nonami, Fukui, & Erra-Balsells, 1997).

Safety And Hazards

“3-Methyl-9H-pyrido[2,3-b]indole” is known to be mutagenic and carcinogenic . Safety and hazard information can be found in databases like PubChem .

Future Directions

Future research could focus on further understanding the mechanism of action of “3-Methyl-9H-pyrido[2,3-b]indole”, its potential therapeutic uses, and its safety profile. There is also potential for further exploration of its synthesis and chemical reactions .

properties

IUPAC Name

3-methyl-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)13-7-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHBHJWVHWOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503855
Record name 3-Methyl-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-9H-pyrido[2,3-b]indole

CAS RN

76162-60-2
Record name 3-Methyl-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
824
Citations
D Yoshida, T Matsumoto - Agricultural and Biological Chemistry, 1979 - jstage.jst.go.jp
We previously demonstrated that the py rolysis product of tryptophan exhibits high mutagenic activity toward Salmonella tvphi murium TA 98 (TA 98). 1) The mutagenic principles were …
Number of citations: 33 www.jstage.jst.go.jp
H Frederiksen, H Frandsen - Drug metabolism and disposition, 2004 - ASPET
2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a proximate mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking. In model systems, MeAαC can be …
Number of citations: 7 dmd.aspetjournals.org
D Yoshida, H Nishigata… - Agricultural and Biological …, 1979 - Taylor & Francis
We previously demonstrated that the pyrolyzates of amino acids and proteins exhibited mutagenic activity toward Salmonella typhimurium TA 98 (TA 98). 1, 2) As the mutagenic …
Number of citations: 33 www.tandfonline.com
H Frederiksen, H Frandsen - Pharmacology & toxicology, 2002 - Wiley Online Library
2‐Amino‐9H‐pyrido[2,3‐b]indole (AαC) and 2‐amino‐3‐methyl‐9H‐pyrido[2,3‐b]indole (MeAαC) are two mutagenic and carcinogenic heterocyclic amines formed during ordinary …
Number of citations: 19 onlinelibrary.wiley.com
W Pfau, U Brockstedt, C Schulze, G Neurath… - …, 1996 - academic.oup.com
Cooking of proteinous food results in the formation of heterocyclic amines. Among these, 2-amino-3-methyl-9H-pyrido[2, 3-b]indole (MeAαC) has been identified as a muta-genic …
Number of citations: 26 academic.oup.com
W Pfau, C Schulze, T Shirai, R Hasegawa… - Chemical research in …, 1997 - ACS Publications
2-Amino-9H-pyrido[2,3-b]indole (AαC) is among the most prevalent heterocyclic amines detected in grilled or panfried meat; it was shown to be carcinogenic in mice, to induce …
Number of citations: 44 pubs.acs.org
H Frederiksen, H Frandsen - Pharmacology & toxicology, 2003 - academia.edu
2-Amino-9H-pyrido [2, 3-b] indole (AaC) and 2-amino-3-methyl-9H-pyrido [2, 3-b] indole (MeAaC) are two mutagenic and carcinogenic heterocyclic aromatic amines formed during …
Number of citations: 20 www.academia.edu
H Frandsen, S Damkjser, S Grivas, R Andersson… - …, 1998 - academic.oup.com
2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a mutagenic and carcinogenic heterocyclic amine formed as a pyrolysis product during cooking of food and combustion of tobacco. …
Number of citations: 12 academic.oup.com
H Frederiksen, H Frandsen - Food and chemical toxicology, 2004 - Elsevier
2-amino-9H-pyrido[2,3-b]indole (AαC) is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking. In model systems AαC can be formed by pyrolysing either …
Number of citations: 13 www.sciencedirect.com
T Niwa, Y Yamazoe, R Kato - Mutation Research/Fundamental and …, 1982 - Elsevier
Microsomal activation was required for the expression of the mutagenicity of 2-amino-9H-pyridol[2,3-b]indole (AαC) toward Salmonella typhimurium TA98. Pretreatment of rats with PCB, …
Number of citations: 44 www.sciencedirect.com

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